2-Bromo-N-butyl-4-nitroaniline
Description
Structural Classification within Nitroaniline Derivatives
2-Bromo-N-butyl-4-nitroaniline is classified as a derivative of aniline (B41778). evitachem.com Its core structure is an aniline ring substituted with a bromine atom at the 2-position, a nitro group at the 4-position, and a butyl group attached to the nitrogen atom. evitachem.com This specific substitution pattern places it within the broader category of nitroanilines, which are aromatic amines containing a nitro functional group. evitachem.com The presence and positioning of the bromo, nitro, and N-butyl groups are crucial in defining its chemical properties and reactivity.
Below is a table detailing the key structural features of this compound.
| Feature | Description |
| Core Structure | Aniline |
| Substituent at C2 | Bromine (Br) |
| Substituent at C4 | Nitro Group (NO₂) |
| Substituent on Nitrogen | n-Butyl Group (C₄H₉) |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ evitachem.comsmolecule.com |
| Molecular Weight | 273.13 g/mol evitachem.comsmolecule.com |
Academic Significance as a Versatile Synthetic Building Block and Intermediate
The academic significance of this compound lies in its utility as a versatile synthetic building block and intermediate. evitachem.comcymitquimica.com Its molecular architecture allows it to participate in a variety of chemical reactions, making it a valuable precursor for the synthesis of more complex organic molecules. evitachem.comsmolecule.com
The reactivity of this compound is influenced by its distinct functional groups:
The Bromine Atom: The bromine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups. evitachem.com
The Nitro Group: The nitro group can be reduced to an amino group, which can then undergo a wide range of further chemical transformations. evitachem.com
The N-butyl Group: The presence of the butyl group on the amine nitrogen influences the compound's solubility and steric properties.
A typical synthesis of this compound involves a multi-step process that starts with aniline. evitachem.com The process generally includes nitration to add the nitro group, followed by bromination to introduce the bromine atom, and finally, N-alkylation with a butyl group. evitachem.com
Overview of Key Research Areas and Potential Applications in Chemical Science
The unique structural characteristics of this compound and its derivatives have led to their investigation in several key research areas within chemical science. evitachem.comsmolecule.comsmolecule.com
Key Research Areas and Applications:
| Research Area | Potential Application | Detailed Findings |
| Dye Synthesis | Precursor for various dyes. evitachem.comgoogle.com | The chromophoric properties of the nitroaniline core make it a suitable starting material for creating colored compounds. evitachem.comlookchem.com |
| Materials Science | Development of new materials, including polymers and coatings. evitachem.com | Derivatives of similar nitroanilines are being explored for their use in organic light-emitting diodes (OLEDs). smolecule.com Some related compounds have shown potential for applications in nonlinear optics (NLO), exhibiting second harmonic generation (SHG) efficiency. researchgate.netripublication.com |
| Pharmaceutical Synthesis | Intermediate in the synthesis of pharmaceutical compounds. evitachem.com | Related bromo-nitroaniline structures are used as building blocks for synthesizing active pharmaceutical ingredients, such as antihistamines and antidepressants. nbinno.com |
| Biological Research | Used in studies related to enzyme inhibition and protein binding. evitachem.com | The structural motifs present in this compound can interact with biological macromolecules, making it a tool for biochemical investigations. evitachem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-butyl-4-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKLIBMSIJFKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Studies of 2 Bromo N Butyl 4 Nitroaniline and Its Derivatives
Functional Group Interconversions
The strategic placement of the functional groups on the aniline (B41778) ring allows for a variety of selective chemical transformations, enabling the synthesis of more complex molecules.
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, as aromatic amines are crucial precursors for dyes, pharmaceuticals, and other specialty chemicals. jsynthchem.com In a molecule like 2-Bromo-N-butyl-4-nitroaniline, the challenge lies in selectively reducing the nitro group without affecting the bromine atom or the N-alkyl group.
Several methods are available for the chemoselective reduction of aromatic nitro groups. organic-chemistry.orgwikipedia.org Common reagents and conditions include:
Metal/Acid Systems: Tin (II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acidic media are classic reagents for this transformation. wikipedia.org These methods are generally effective and tolerant of aryl halides.
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum (IV) oxide (PtO₂), or Raney Nickel is a widely used industrial method. wikipedia.org Careful control of reaction conditions (pressure, temperature, and catalyst choice) is necessary to prevent hydrodehalogenation (loss of the bromine atom).
Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfide (B80085) (NaSH) can be used for the selective reduction of one nitro group in polynitroarenes, a process known as the Zinin reduction. stackexchange.com This method is particularly useful when other reducible functional groups are present.
The presence of the N-butylamino group can influence the reactivity. In N-alkyl anilines, the preference for reduction is often given to the nitro group ortho to the amino group, although in this case, the nitro group is in the para position relative to the bromine. echemi.com The choice of reductant is critical to achieving the desired product, 4-bromo-N¹-butylbenzene-1,2-diamine, while preserving the C-Br bond.
| Reagent System | Typical Conditions | Advantages | Potential Side Reactions |
|---|---|---|---|
| Fe / HCl or NH₄Cl | Aqueous/alcoholic solvent, reflux | Cost-effective, high yield | Requires acidic conditions |
| SnCl₂ / HCl | Concentrated HCl, room temp. or heating | Good for laboratory scale, tolerates many functional groups | Generates tin waste |
| H₂ / Pd/C | Various solvents, controlled pressure and temperature | Clean reaction, high yield | Risk of hydrodehalogenation (C-Br bond cleavage) |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol (B145695) solvent | Increases the reducing power of NaBH₄ for nitro groups jsynthchem.com | Requires transition metal complex |
Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides bearing strong electron-withdrawing groups. nih.govyoutube.com The this compound scaffold is well-suited for this reaction. The nitro group, located para to the bromine leaving group, strongly activates the aromatic ring towards nucleophilic attack. libretexts.org
The reaction proceeds via a two-step addition-elimination mechanism. nih.gov
Addition: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. youtube.comlibretexts.org
Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
A wide variety of nucleophiles can be employed in this reaction, including:
Alkoxides (RO⁻) to form aryl ethers.
Amines (R₂NH) to form substituted anilines.
Thiolates (RS⁻) to form aryl sulfides.
Hydroxide (OH⁻) to form phenols. libretexts.org
The ortho-N-butylamino group can exert a steric influence on the approaching nucleophile, potentially affecting reaction rates compared to an unsubstituted 2-bromo-4-nitroaniline (B50497).
While the aromatic core is the primary site of reactivity, the N-butyl side chain can also undergo oxidative transformations. Studies on protonated N-alkyl-2-nitroanilines using mass spectrometry have revealed an unusual intramolecular oxidation of the alkyl chain upon collisional activation. nih.govnih.govwustl.edu
The proposed mechanism involves the transfer of an oxygen atom from the nitro group to the first carbon of the alkyl group. nih.govwustl.edu For N-butyl-nitroaniline derivatives, this can lead to competitive fragmentation pathways, such as the elimination of the elements of butanoic acid or propanol (B110389). nih.gov This gas-phase reactivity highlights the potential for interaction between the nitro group and the N-alkyl chain under specific conditions.
In biological or enzymatic systems, the oxidation of alkyl chains attached to aromatic rings is a known metabolic pathway. For instance, toluene (B28343) derivatives can be oxidized to benzyl (B1604629) alcohols, which are further oxidized to aldehydes and carboxylic acids. researchgate.net While specific studies on the biological oxidation of the N-butyl group in this compound are not prominent, similar pathways could be anticipated.
| N-Alkyl Group | Observed Major Neutral Loss | Proposed Mechanism |
|---|---|---|
| Propyl | Elements of propionic acid (C₃H₆O₂) | Intramolecular oxygen transfer from nitro group to alkyl chain nih.gov |
| Propyl | Elements of ethanol (C₂H₆O) | Sequential loss of H₂O and ethene after oxygen transfer nih.gov |
| Butyl | Elements of propanol (C₃H₈O) | Similar pathway to ethanol loss from N-propyl derivative nih.gov |
Advanced Coupling and Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The bromine atom on this compound makes it an ideal substrate for such transformations.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. libretexts.org Aryl halides like this compound are common starting materials for these reactions. The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation (for reactions like Suzuki or Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org
The Buchwald–Hartwig amination is a specific palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org This reaction would allow for the substitution of the bromine atom in this compound with a different primary or secondary amine, providing access to a wide range of N,N'-disubstituted 4-nitro-1,2-phenylenediamines (after reduction of the nitro group). The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing it to proceed under milder conditions and with a broader range of substrates. wikipedia.orgwesleyan.edu While nitro groups can sometimes be incompatible with the strong bases (e.g., KOtBu) used, alternative bases or catalyst systems can often overcome this limitation. libretexts.org
Diazotization is the process of converting a primary aromatic amine into a diazonium salt (-N₂⁺). byjus.com This reaction provides a versatile intermediate that can be converted into a wide array of functional groups. To apply this chemistry to this compound, the nitro group must first be reduced to an amine, yielding 4-bromo-N¹-butylbenzene-1,2-diamine.
The resulting primary amino group (at position 2) can then be selectively diazotized by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl. byjus.comresearchgate.net The N-butylamino group is a secondary amine and does not undergo the same reaction.
The resulting diazonium salt is a valuable synthetic intermediate and can undergo several transformations:
Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.
Schiemann Reaction: Replacement with fluorine (-F) using fluoroboric acid (HBF₄).
Gattermann Reaction: Replacement with halides using copper powder.
Replacement by Hydroxyl: Heating the diazonium salt in water to form a phenol (B47542).
Azo Coupling: Reacting the diazonium salt with an activated aromatic compound (like a phenol or another aniline) to form an azo compound, which are often highly colored and used as dyes. researchgate.net
This two-step sequence (reduction followed by diazotization) dramatically increases the synthetic utility of the this compound scaffold, allowing for the introduction of a diverse range of substituents onto the aromatic ring.
Detailed Mechanistic Investigations of Reaction Pathways
Identification and Role of Transient Intermediates
The identification and characterization of transient intermediates are crucial for a complete understanding of a reaction mechanism. In the context of reactions involving this compound, one might hypothesize the formation of intermediates such as Meisenheimer complexes in nucleophilic aromatic substitution reactions. However, without experimental or computational studies, the existence and role of any such transient species remain speculative. Techniques such as spectroscopy (NMR, UV-Vis) at low temperatures or computational modeling are often employed to detect and characterize these short-lived species, but no such investigations have been reported for this compound.
Analysis of Charge Distribution and Hammett Correlations
The electronic properties of this compound, including its charge distribution, are expected to significantly influence its reactivity. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the N-butyl group, would create a complex electronic environment.
A Hammett analysis could provide quantitative insight into the electronic effects of substituents on the reaction rates. This would involve studying the reaction of a series of N-butyl-4-nitroaniline derivatives with varying substituents at the 2-position (in this case, bromo) and correlating the logarithm of the rate constants with the appropriate Hammett substituent constants (σ). A positive ρ (rho) value from a Hammett plot would indicate that the reaction is favored by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction through stabilization of a positive charge in the transition state.
While the principles of Hammett correlations are well-established for aniline derivatives in general, a specific Hammett study for reactions involving this compound has not been found in the literature. Such an analysis would be invaluable for elucidating the electronic demands of its reaction mechanisms.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Single-Crystal X-ray Diffraction Analysis
While specific single-crystal X-ray diffraction data for the N-butyl derivative is not widely available, extensive analysis has been conducted on the parent compound, 2-Bromo-4-nitroaniline (B50497). The data from this closely related structure provides significant insight into the expected molecular geometry and interactions.
Single-crystal X-ray diffraction analysis of 2-Bromo-4-nitroaniline reveals that the molecule is nearly planar. The dihedral angle between the nitro group and the aromatic ring is reported to be 4.57 (4)°. nih.govresearchgate.net An intramolecular N-H···Br hydrogen bond contributes to this planarity, resulting in the formation of a stable five-membered ring. researchgate.netnih.gov This ring is almost coplanar with the aromatic ring, with a dihedral angle of just 1.64 (6)°. nih.govresearchgate.net The crystal system is orthorhombic, belonging to the Pna2 space group. researchgate.net
Table 1: Crystallographic Data for 2-Bromo-4-nitroaniline
| Parameter | Value |
| Chemical Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.03 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pna2 |
| a (Å) | 11.098 (3) |
| b (Å) | 16.763 (4) |
| c (Å) | 3.9540 (9) |
| V (ų) | 735.6 (3) |
| Z | 4 |
Data sourced from studies on the parent compound, 2-Bromo-4-nitroaniline. nih.govresearchgate.net
In many nitroaniline derivatives, π-π stacking interactions are also significant forces that influence crystal packing. nih.govrsc.org These interactions, occurring between the aromatic rings of adjacent molecules, work in concert with hydrogen bonds to direct the supramolecular assembly. rsc.org The cooperation between hydrogen bonding and π-π stacking is essential for creating a well-ordered and stable crystalline lattice. rsc.org
Advanced Spectroscopic Characterization
Spectroscopic techniques provide complementary information to diffraction methods, confirming the molecular structure and detailing its electronic and vibrational properties.
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and vibrational modes within a molecule. For 2-Bromo-N-butyl-4-nitroaniline, the spectrum is expected to show characteristic peaks corresponding to the amine, nitro, aromatic, and alkyl groups. The N-H stretching vibration of the secondary amine would appear in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are typically strong and appear near 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Aromatic C-H stretching is observed above 3000 cm⁻¹, while the C=C stretching vibrations of the ring are found in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is expected around 1300 cm⁻¹. The presence of the butyl group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the 700-500 cm⁻¹ range.
Table 2: Expected FTIR Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3300 - 3500 | Secondary Amine |
| Aromatic C-H Stretch | > 3000 | Aromatic Ring |
| Aliphatic C-H Stretch | < 3000 | Butyl Chain |
| C=C Stretch | 1600 - 1450 | Aromatic Ring |
| NO₂ Asymmetric Stretch | 1530 - 1500 | Nitro Group |
| Aliphatic C-H Bend | ~1465 | Butyl Chain |
| NO₂ Symmetric Stretch | 1350 - 1300 | Nitro Group |
| C-N Stretch | ~1300 | Aryl Amine |
| C-Br Stretch | 700 - 500 | Bromo-Aromatic |
Assignments are based on established vibrational frequencies for related nitroaniline and alkyl-substituted aromatic compounds. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch For compounds like this compound, the spectrum is characterized by absorption bands resulting from π → π* and n → π* transitions. libretexts.orgtanta.edu.eg The conjugated system, involving the aromatic ring, the nitro group (an electron-withdrawing group), and the amine group (an electron-donating group), leads to significant absorption in the UV-Vis region. The absorption maximum (λmax) for 4-nitroaniline (B120555) derivatives typically occurs at a wavelength greater than 300 nm due to intramolecular charge transfer from the amino group to the nitro group. researchgate.net
The optical band gap (Eg) of a material can be estimated from the onset of its UV-Vis absorption spectrum. A related compound, N-butyl-4-nitroaniline (NB4N), was found to have a direct optical band gap of 4.83 eV with a lower cut-off wavelength of 235 nm. researchgate.net This value indicates the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.5 ppm), with their splitting patterns revealing their substitution pattern on the ring. The protons of the N-butyl group would appear in the upfield region (0.9-3.5 ppm), showing characteristic signals for the terminal methyl (CH₃) group (a triplet), two methylene (CH₂) groups (multiplets), and the methylene group attached to the nitrogen (a triplet).
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₃BrN₂O₂), the molecular weight is approximately 273.13 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of the presence of a bromine atom. Common fragmentation pathways would likely include the loss of the butyl group or parts of it, and the loss of the nitro group.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in Reaction Mechanisms
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons, such as free radicals. This makes it an invaluable tool for elucidating reaction mechanisms that proceed through radical intermediates. In the context of this compound, EPR spectroscopy can provide detailed electronic and structural information about transient paramagnetic species that may be generated during its chemical transformations.
Reactions involving this compound can potentially form several types of radical intermediates. For instance, one-electron reduction of the nitroaromatic system can lead to the formation of a nitro radical anion. Conversely, one-electron oxidation could generate a radical cation centered on the aniline (B41778) nitrogen. Homolytic cleavage of bonds or reactions with other radical species could also produce various radical intermediates. EPR spectroscopy is uniquely capable of detecting and characterizing these otherwise elusive species.
The primary parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). libretexts.org However, the presence of atoms with significant spin-orbit coupling, such as bromine, can lead to deviations in the g-factor, providing a clue to the radical's composition.
Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br). This interaction splits the EPR signal into multiple lines, and the magnitude of this splitting, the hyperfine coupling constant (A), is proportional to the probability of finding the unpaired electron at that nucleus. This provides a detailed map of the spin density distribution within the radical, allowing for its structural identification.
For a hypothetical nitro radical anion of this compound, the EPR spectrum would be expected to be dominated by a large hyperfine coupling to the ¹⁴N nucleus of the nitro group, as the unpaired electron is primarily localized on this moiety in nitroaromatic radical anions. researchgate.net Further smaller couplings to the aromatic protons and potentially the bromine nucleus would also be anticipated.
In the case of a radical cation formed by the removal of an electron from the aniline nitrogen, the EPR spectrum would show a significant hyperfine coupling to the aniline ¹⁴N nucleus. nih.gov Additionally, couplings to the N-H proton (if present, though in this N-butyl substituted case, it would be the methylene protons of the butyl group), and the protons on the aromatic ring would be observed. The magnitude of these couplings would reveal the extent of delocalization of the unpaired electron across the molecule.
Due to the often short-lived nature of radical intermediates, a technique known as spin trapping is frequently employed in conjunction with EPR. wikipedia.org This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable radical adduct. wikipedia.org This persistent radical can then be readily detected and characterized by EPR. The hyperfine coupling constants of the spin adduct are characteristic of the original radical that was trapped, allowing for its identification. wikipedia.org For reactions of this compound where radical intermediates are too fleeting to observe directly, spin trapping would be an essential experimental strategy.
Below is a hypothetical data table summarizing the expected EPR parameters for potential radical intermediates of this compound, based on data for analogous compounds.
| Radical Intermediate | Expected Principal g-value Range | Expected Major Hyperfine Coupling Constants (A) in Gauss (G) |
| Nitro Radical Anion | ~2.004 - 2.006 | A(¹⁴N_nitro): 8 - 14 G |
| A(¹H_aromatic): 1 - 5 G | ||
| A(⁷⁹/⁸¹Br): Variable, may be unresolved | ||
| Aniline-type Radical Cation | ~2.003 - 2.005 | A(¹⁴N_amino): 7 - 12 G |
| A(¹H_N-CH₂): 5 - 10 G | ||
| A(¹H_aromatic): 1 - 6 G |
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been successfully applied to study various properties of 2-Bromo-N-butyl-4-nitroaniline in its ground state.
Optimization of Molecular Geometry and Conformational Analysis
The first step in any DFT study is the optimization of the molecular geometry to find the most stable conformation of the molecule. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
Due to the flexibility of the N-butyl group, conformational analysis is crucial. Different rotational isomers (conformers) can exist, arising from the rotation around the C-N and C-C single bonds of the butyl chain. Computational scans of the potential energy surface are performed to identify the global minimum energy conformer, which is the most likely structure to be observed experimentally. The stability of different conformers is influenced by steric hindrance and weak intramolecular interactions.
Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.905 | C1-C2-Br | 119.8 |
| C-N (nitro) | 1.478 | C3-C4-N(nitro) | 118.5 |
| C-N (butyl) | 1.385 | C2-C1-N(butyl) | 121.3 |
| N-C (butyl) | 1.469 | C1-N-C(butyl) | 125.4 |
| C-C (butyl) | 1.532-1.538 | C-C-C (butyl) | 110.2-112.5 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations. Actual values would require specific computational studies.
Analysis of Electron Density Distribution and Aromaticity Indices
The electron density distribution, calculated using DFT, provides valuable information about the chemical bonding and reactivity of the molecule. The presence of the electron-withdrawing nitro group (-NO₂) and the bromine atom, along with the electron-donating N-butylamino group, significantly influences the electron density on the aromatic ring. This leads to a polarized molecule with regions of high and low electron density.
Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated from the optimized geometry to quantify the degree of aromatic character of the benzene ring. These indices help in understanding how the substituents affect the π-electron delocalization within the ring.
Calculation of Dipole Moments and Polarisabilities
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding the non-linear optical (NLO) properties of the material. DFT calculations can predict the components of the polarizability tensor, offering insights into the molecule's response to an electric field.
Time-Dependent Density Functional Theory (TDDFT) for Excited States and Optical Properties
Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the properties of molecules in their excited states. This is particularly important for understanding the optical properties of this compound, such as its absorption of light.
TDDFT calculations can predict the electronic absorption spectrum of the molecule, showing the wavelengths at which it absorbs light most strongly. These absorptions correspond to electronic transitions from the ground state to various excited states. The nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule, can also be elucidated. For push-pull systems like this compound, the lowest energy absorption band is often characterized by an intramolecular charge transfer (ICT) from the electron-donating N-butylamino group to the electron-withdrawing nitro group.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Gap Analysis
The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and the LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical reactivity and stability of a molecule.
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the case of this compound, the push-pull nature of the substituents is expected to decrease the HOMO-LUMO gap, making the molecule more polarizable and potentially more reactive. The distribution of the HOMO and LUMO across the molecule can also provide insights into the regions that are most likely to be involved in chemical reactions. Typically, for such molecules, the HOMO is localized on the electron-donating part (the N-butylamino group and the aromatic ring), while the LUMO is localized on the electron-accepting part (the nitro group).
Table 2: Frontier Molecular Orbital Energies and Related Parameters (Exemplary Data)
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -2.50 |
| HOMO-LUMO Gap (ΔE) | 3.75 |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from FMO analysis. Actual values would require specific computational studies.
Simulation of Spectroscopic Data
Theoretical simulations are crucial for interpreting experimental spectroscopic data and providing insights into molecular structure and bonding.
A computational analysis, typically using Density Functional Theory (DFT) methods, would be required to predict the vibrational frequencies (infrared and Raman) of this compound. Such a study would involve optimizing the molecule's geometry and calculating the harmonic frequencies. The resulting data, often presented in a table, would assign specific vibrational modes (e.g., N-H stretching, NO₂ symmetric and asymmetric stretching, C-Br stretching, and various ring vibrations) to their corresponding theoretical wavenumbers and Raman activities. However, no specific studies containing these calculations for this compound are available.
Surface-Enhanced Raman Scattering (SERS) is a powerful technique for studying molecules adsorbed on metal surfaces. Theoretical studies in this area would model the interaction of this compound with a metallic substrate (like silver or gold nanostructures). These calculations could predict which vibrational modes are enhanced upon adsorption and provide insights into the molecule's orientation on the surface—for instance, whether it adsorbs via the nitro group, the amino group, or the bromine atom. This information is critical for applications in sensing and molecular electronics. Currently, there is no specific published SERS research focused on the adsorption orientation of this compound.
Theoretical Estimation of Non-Linear Optical (NLO) Properties
Nitroaniline derivatives are of significant interest for their NLO properties, which are essential for applications in optoelectronics and photonics.
The first static hyperpolarizability (β) is a key parameter that quantifies a molecule's second-order NLO response. Quantum chemical calculations are essential for predicting this value. The computation would involve applying an external electric field to the molecule in the theoretical model and calculating the resulting change in dipole moment. The magnitude of β is highly dependent on the molecular structure. While studies on related compounds like N-butyl-4-nitroaniline have reported theoretical NLO evaluations, specific calculated values for the first static hyperpolarizability of this compound are not available.
The NLO properties of push-pull molecules like this compound arise from intramolecular charge transfer (ICT) from an electron-donating group (the bromo-substituted N-butyl-amino group) to an electron-accepting group (the nitro group) through a π-conjugated system (the benzene ring). A thorough computational analysis would investigate the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to quantify this charge transfer. The energy gap between the HOMO and LUMO is inversely related to the molecular polarizability and hyperpolarizability. A smaller energy gap typically leads to a larger NLO response. A detailed study would be needed to establish this specific structure-property relationship for this compound.
Investigation of Solvent Effects on Electronic Properties
The electronic properties of polar molecules can be significantly influenced by the surrounding solvent environment. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. Such an investigation for this compound would calculate properties like the dipole moment, polarizability, and HOMO-LUMO energy gap in various solvents of differing polarity. This would reveal the extent of solvatochromism (the change in color or spectral properties with solvent polarity) and how the solvent stabilizes the ground and excited states, which in turn affects the molecule's reactivity and optical properties. Specific computational data on solvent effects on the electronic properties of this compound has not been found in the available research.
Advanced Applications in Chemical Science and Materials Research
Role in Supramolecular Assembly and Crystal Engineering
Thorough searches for research detailing the role of 2-Bromo-N-butyl-4-nitroaniline in supramolecular assembly and crystal engineering have yielded no specific results.
Design Principles for Molecular Packing and Intermolecular Interactions
There is no available literature that discusses the design principles for the molecular packing and intermolecular interactions of this compound. While the foundational compound, 2-bromo-4-nitroaniline (B50497), has been studied for its crystal structure and hydrogen bonding patterns, this information cannot be directly extrapolated to its N-butyl derivative due to the significant influence the butyl group would have on steric hindrance and potential intermolecular interactions.
Development of Organic Single Crystals with Tuned Physical Properties
Development of Novel Chromophores and Dye Precursors for Advanced Materials
While substituted nitroanilines are a well-known class of chromophores, there is no specific research available that details the use of this compound in the development of novel chromophores or as a precursor for advanced dye materials. Its potential as a chromophore can be inferred from its structure, but without experimental data on its photophysical properties, such as absorption and emission spectra, its utility in this area remains unevaluated.
Investigation in Organic Electronics and Optoelectronic Devices
No studies have been found that investigate the application of this compound in the fields of organic electronics or optoelectronic devices.
Materials with Enhanced Non-Linear Optical Response
The search for information regarding the non-linear optical (NLO) response of this compound did not yield any specific research. Nitroaniline derivatives are often investigated for their NLO properties, but there is no published data to confirm or quantify such properties for this particular compound.
Utilization in Targeted Organic Synthesis of Complex Molecules
There is a lack of available literature demonstrating the use of this compound as a building block or intermediate in the targeted organic synthesis of more complex molecules. While its functional groups suggest potential for various chemical transformations, there are no documented examples in the scientific literature of its specific application in multi-step synthesis.
Q & A
Q. What are the key synthetic pathways for 2-Bromo-N-butyl-4-nitroaniline, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and nitration of aniline derivatives. For example, bromination of N-butyl-4-nitroaniline under controlled conditions (e.g., using HBr or Br₂ in acetic acid) yields the target compound. Reaction parameters such as temperature (optimized between 0–5°C to avoid side reactions), solvent polarity (polar aprotic solvents like DMF improve nitro group stability), and stoichiometric ratios of reagents significantly impact purity and yield . Kinetic studies suggest that excess brominating agents may lead to over-halogenation, necessitating precise stoichiometric control .
Q. How do the functional groups in this compound dictate its reactivity in organic synthesis?
The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position, while the bromine atom enhances electrophilicity at the ortho/para positions. The N-butyl chain introduces steric hindrance, limiting reactivity at the amine site. This combination allows selective modification, such as Suzuki coupling at the bromine site or reduction of the nitro group to an amine for further derivatization .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : H NMR identifies the butyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.5–8.5 ppm). C NMR confirms nitro (δ 140–150 ppm) and bromine (δ 110–120 ppm) environments.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity, resolving impurities like dehalogenated byproducts.
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 287.03 (C₁₀H₁₂BrN₂O₂⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or anticancer activity often arise from variations in assay conditions (e.g., bacterial strain specificity, cell line viability thresholds). To address this:
- Standardize testing protocols (e.g., CLSI guidelines for MIC assays).
- Use isotopically labeled analogs (e.g., C-N-butyl) to track metabolic stability in cellular models.
- Cross-validate results with computational docking studies to assess binding affinity to targets like DNA gyrase or tubulin .
Q. What strategies optimize regioselectivity in derivatization reactions involving this compound?
- Protection/Deprotection : Temporarily protect the nitro group (e.g., using Boc anhydride) to enable selective bromine substitution via Pd-catalyzed cross-coupling.
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the aromatic ring at the meta position relative to the nitro group, enabling directed functionalization.
- Solvent Effects : Polar solvents (e.g., DMSO) stabilize transition states in SNAr reactions at the bromine site .
Q. How do substituent effects influence the compound’s stability under varying pH and temperature conditions?
- Acidic Conditions : The nitro group protonates, increasing electrophilicity and susceptibility to hydrolysis. Below pH 3, degradation products like 4-nitroaniline are observed.
- Basic Conditions : The N-butyl amine may undergo dealkylation above pH 10.
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C, with exothermic peaks correlating to nitro group reduction .
Q. What advanced computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Model binding to cytochrome P450 enzymes to predict metabolic pathways.
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for electrophilic attack.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
